

Physical and chemical properties of 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest	
Compound Name:	3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine
Cat. No.:	B038472

[Get Quote](#)

An In-depth Technical Guide to 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine

This technical guide provides a comprehensive overview of the known physical and chemical properties of **3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine**, a fluorinated pyridine derivative of interest to researchers, scientists, and professionals in the field of drug development and organic synthesis. This document collates available data on its properties, outlines general synthetic considerations, and addresses the current landscape of its experimental characterization.

Compound Identification and Physical Properties

3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine is a halogenated and trifluoromethylated pyridine compound. Its core structure consists of a pyridine ring substituted with a bromine atom, a methoxy group, and a trifluoromethyl group.

Table 1: Compound Identification

Identifier	Value
IUPAC Name	3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine
CAS Number	124432-63-9
Molecular Formula	C ₇ H ₅ BrF ₃ NO
Molecular Weight	256.02 g/mol
Canonical SMILES	COC1=NC=C(C=C1Br)C(F)(F)F
InChI Key	YUDYUCKEWCVXTE-UHFFFAOYSA-N

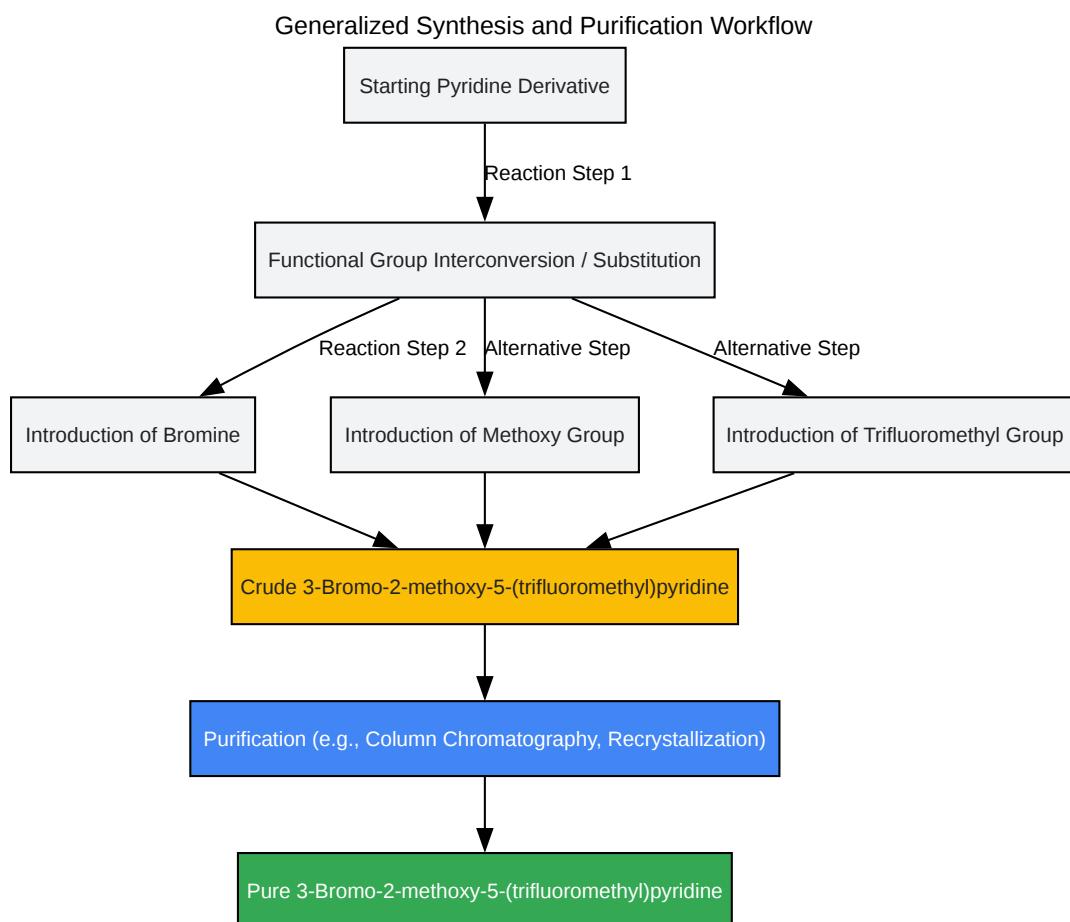
The physical properties of this compound are summarized in the table below. These characteristics are crucial for its handling, storage, and application in experimental settings.

Table 2: Physical Properties

Property	Value	Source
Physical Form	White to off-white solid/powder	[1]
Melting Point	45-46 °C	
Boiling Point	86-88 °C at 21 Torr	
Solubility	Soluble in Dichloromethane, Ethyl Acetate, Methanol	
Density	1.637 ± 0.06 g/cm ³ (Predicted)	

Chemical Properties and Reactivity

The chemical behavior of **3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine** is dictated by the interplay of its functional groups on the pyridine ring. The electron-withdrawing nature of the trifluoromethyl group and the bromine atom, combined with the electron-donating effect of the methoxy group, creates a unique electronic profile that influences its reactivity in various organic transformations.


The bromine atom at the 3-position can participate in cross-coupling reactions, such as Suzuki or Stille couplings, allowing for the introduction of various substituents at this position. The pyridine nitrogen provides a site for potential coordination to metal catalysts or protonation. The methoxy group is generally stable but could be cleaved under harsh acidic conditions. The trifluoromethyl group is highly stable and serves to increase the lipophilicity and metabolic stability of potential drug candidates derived from this scaffold.

Synthesis and Purification

While a detailed, step-by-step experimental protocol for the synthesis of **3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine** is not readily available in peer-reviewed literature, general synthetic strategies for related trifluoromethylpyridines have been described. The synthesis likely involves the introduction of the trifluoromethyl group, methoxy group, and bromine atom onto a pyridine ring through a series of regioselective reactions.

A plausible synthetic approach could start from a pre-functionalized pyridine derivative, followed by sequential introduction of the remaining substituents. For instance, a common strategy for the synthesis of trifluoromethylpyridines involves the use of trifluoromethylating agents on a suitable pyridine precursor.

Below is a generalized workflow for a potential synthesis and purification process.

[Click to download full resolution via product page](#)

A generalized synthetic and purification workflow.

Note: The specific order of functional group introduction may vary depending on the chosen synthetic route and the stability of the intermediates.

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this specific compound are not publicly available at the time of this writing. Researchers should refer to general methods for the synthesis of substituted pyridines and adapt them based on the reactivity of the starting materials and intermediates. Purification would likely involve standard techniques such as column chromatography on silica gel or recrystallization from a suitable solvent system.

Spectral Data

Comprehensive, experimentally determined spectral data (^1H NMR, ^{13}C NMR, Mass Spectrometry, and IR) for **3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine** are not available in the public domain. Commercial suppliers may possess this data, but it is not openly published.

For research purposes, it is recommended that users of this compound perform their own analytical characterization to confirm its identity and purity. The expected spectral features would include:

- ^1H NMR: Signals corresponding to the aromatic protons on the pyridine ring and a singlet for the methoxy group protons.
- ^{13}C NMR: Resonances for the carbon atoms of the pyridine ring, the methoxy group, and the trifluoromethyl group (likely showing coupling to fluorine).
- Mass Spectrometry: A molecular ion peak corresponding to the compound's molecular weight, along with a characteristic isotopic pattern due to the presence of bromine.
- IR Spectroscopy: Absorption bands characteristic of C-H, C=C, C=N, C-O, C-Br, and C-F bonds.

Safety and Handling

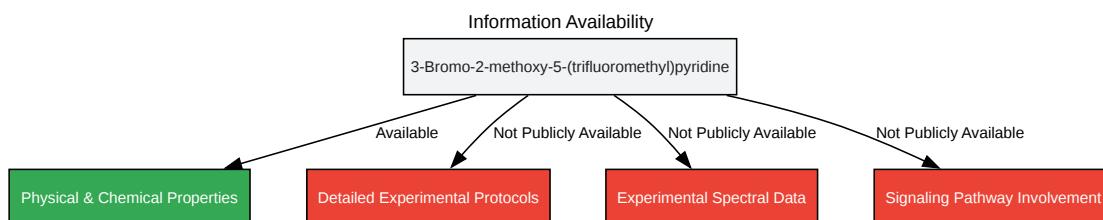

Based on available safety data sheets, **3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine** should be handled with care in a well-ventilated area. It is recommended to use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Table 3: Hazard Information

Hazard Statement	Description
Acute Toxicity	May be harmful if swallowed, in contact with skin, or if inhaled.
Skin Irritation	Causes skin irritation.
Eye Irritation	Causes serious eye irritation.
Respiratory Irritation	May cause respiratory irritation.

Signaling Pathways and Biological Activity

There is currently no publicly available information regarding the involvement of **3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine** in any specific biological signaling pathways or its detailed biological activity. As a functionalized pyridine, it holds potential as a scaffold in medicinal chemistry for the development of novel therapeutic agents. The trifluoromethyl group, in particular, is a common moiety in many pharmaceuticals known to enhance metabolic stability and binding affinity.

[Click to download full resolution via product page](#)

Current availability of technical information.

Conclusion

3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine is a chemical compound with well-defined physical properties but limited publicly available information regarding its detailed synthesis, spectral characterization, and biological activity. This guide summarizes the existing knowledge to aid researchers in their work with this compound. Further investigation is required to fully elucidate its chemical reactivity, develop robust synthetic protocols, and explore its potential applications in drug discovery and materials science. It is strongly recommended that any user of this compound conduct thorough analytical characterization to confirm its identity and purity before use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine (C7H5BrF3NO) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [Physical and chemical properties of 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b038472#physical-and-chemical-properties-of-3-bromo-2-methoxy-5-trifluoromethyl-pyridine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com